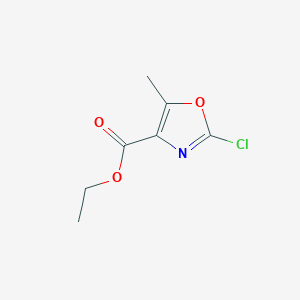

Ethyl 2-chloro-5-methyloxazole-4-carboxylate

Descripción

Ethyl 2-chloro-5-methyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a chlorine atom at position 2, a methyl group at position 5, and an ethyl ester at position 2. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chlorine atom enhances electrophilicity, while the ester group facilitates further functionalization via hydrolysis or nucleophilic substitution .

Propiedades

IUPAC Name |

ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPWETYWMRJUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144520-57-9 | |

| Record name | ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methyloxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in ethyl 2-chloro-5-methyloxazole-4-carboxylate can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. For example, strong acids like sulfuric acid or hydrochloric acid are commonly employed for this transformation . The reaction proceeds via nucleophilic attack by water on the ester carbonyl, yielding 2-chloro-5-methyloxazole-4-carboxylic acid as the primary product.

Key Conditions :

-

Reagents : H₂SO₄, HCl, or aqueous base (e.g., NaOH)

-

Temperature : Elevated temperatures (e.g., reflux)

Formation of Acid Chlorides and Amides

The carboxylic acid derivative can be converted into the corresponding acid chloride using thionyl chloride (SOCl₂) in solvents like toluene or dichloromethane . This intermediate is highly reactive and can undergo nucleophilic substitution with amines (e.g., trifluoromethyl aniline) to form amides. For example:

-

Reagent : SOCl₂ (excess)

-

Conditions : Room temperature, anhydrous solvent

-

Product : 2-chloro-5-methyloxazole-4-carbonyl chloride

-

Subsequent Reaction : Reaction with amines in the presence of a base (e.g., triethylamine) yields 2-chloro-5-methyloxazole-4-carboxamides .

Substitution Reactions

The chlorine atom at the 2-position is susceptible to nucleophilic substitution. For instance, reaction with formamide in the presence of an acid catalyst (e.g., H₂SO₄) can replace the chlorine with a formamide-derived group . Other nucleophiles, such as sodium azide , may also participate in substitution under elevated temperatures, though specific conditions require optimization .

Key Examples :

-

Reagents : Formamide, H₂SO₄

-

Conditions : Acidic medium, moderate temperatures

Reduction and Functional Group Transformations

While direct reduction of the chlorine atom is not explicitly documented, the ester group can undergo transformations. For example, lithium aluminum hydride (LiAlH₄) may reduce esters to alcohols, though this reaction would require careful control to avoid over-reduction .

Lithiation and Carboxylation

The ester group can be lithiated using n-butyllithium (n-BuLi) followed by quenching with carbon dioxide (CO₂) to form carboxylic acids. This method avoids hydrolysis side reactions and provides a direct route to 2-chloro-5-methyloxazole-4-carboxylic acid .

Reaction Sequence :

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be synthesized through various methods, often involving the reaction of ethyl acetoacetate with appropriate reagents under controlled conditions. The synthesis typically yields high purity compounds suitable for further functionalization. The compound possesses a unique oxazole ring structure, which contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential of oxazole derivatives, including this compound, as anticancer agents. For instance, derivatives of isoxazoles have shown promising results against lung cancer cells, with specific compounds exhibiting significant inhibitory activity comparable to established drugs like doxorubicin . The mechanism of action is believed to involve the modulation of cellular pathways that control proliferation and apoptosis.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. This compound derivatives were evaluated for their electrochemical behavior and showed promising antioxidant activity, suggesting their potential use in therapeutic applications aimed at oxidative damage prevention .

Synthetic Intermediates in Drug Development

This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be transformed into more complex structures that are essential in drug development. For example, it has been utilized in the synthesis of pyridoxine (vitamin B6) precursors, which are vital for numerous biological functions .

Case Study: Synthesis of Isoxazole Derivatives

A recent study demonstrated the efficient synthesis of isoxazole derivatives using this compound as a starting material. The researchers employed a metal-free synthetic route that yielded high quantities of functionalized isoxazoles with promising biological activities . This method highlights the versatility of the compound in generating diverse chemical entities with potential therapeutic applications.

Case Study: Antibacterial Activity

Another investigation focused on the antibacterial properties of compounds derived from this compound. The study assessed various derivatives against common bacterial strains, revealing several candidates with potent antibacterial activity. These findings underscore the compound's utility in developing new antibiotics to combat resistant bacterial infections .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-5-methyloxazole-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, oxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Structural Analogues and Their Key Differences

The following table summarizes critical structural and functional differences between ethyl 2-chloro-5-methyloxazole-4-carboxylate and related compounds:

*Calculated based on formula C₇H₈ClNO₃.

Data Tables

Table 1: Physicochemical Properties of Selected Oxazole Derivatives

| Compound (CAS) | Molecular Weight | XLogP3* | Rotatable Bonds | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | 203.62 | 2.1 | 3 | 52.3 |

| Ethyl 4-methyloxazole-5-carboxylate (20485-39-6) | 155.15 | 1.3 | 3 | 52.3 |

| Ethyl 2-chlorooxazole-5-carboxylate (862599-47-1) | 175.58 | 1.8 | 2 | 52.3 |

*Calculated using XLogP3 values from analogous structures .

Actividad Biológica

Ethyl 2-chloro-5-methyloxazole-4-carboxylate is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in medicinal chemistry and other fields.

Chemical Structure and Synthesis

This compound has the molecular formula C7H8ClN O3. It is characterized by a five-membered oxazole ring with a chlorine substituent and an ethyl ester group. The synthesis typically involves the cyclization of suitable precursors, such as ethyl acetoacetate and chloroacetyl chloride, under acidic or basic conditions.

Common Synthetic Routes

- Cyclization of Ethyl Acetoacetate : Reacting ethyl acetoacetate with chloroacetyl chloride in the presence of a base yields the desired oxazole derivative.

- Condensation Reactions : The compound can also be synthesized through condensation reactions involving formamide and appropriate carbonyl compounds.

Biological Activity

This compound exhibits various biological activities, primarily as an enzyme inhibitor and potential therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing substrate interaction.

- Receptor Modulation : It may also modulate receptor activity, influencing various signal transduction pathways within cells.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, which suggests potential applications in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies indicate that this compound can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

- Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable building block in medicinal chemistry:

- Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents targeting infectious diseases and inflammation.

- Biochemical Probes : The compound can serve as a probe in biochemical assays to investigate enzyme kinetics and metabolic pathways.

Q & A

Q. What are the recommended storage conditions and handling protocols for Ethyl 2-chloro-5-methyloxazole-4-carboxylate?

- Methodological Answer : Store the compound in a tightly sealed container under refrigeration (0–6°C) to prevent degradation. Ensure the storage area is dry, well-ventilated, and free from ignition sources. Use chemically resistant gloves (e.g., nitrile) and a lab coat during handling. Inspect gloves for defects before use, and avoid skin/eye contact or inhalation of vapors .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, reacting ethyl acetoacetate with chlorinated hydroxylamine precursors in ethanol at reflux (70–80°C) yields the oxazole core. Post-synthetic chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against a certified reference standard. Gas chromatography (GC) with flame ionization detection is also suitable for volatile impurities. Purity >95% is typically required for pharmacological studies .

Q. What safety measures are critical when working with this compound?

- Methodological Answer : Conduct all operations in a fume hood. Wear a full-face respirator with organic vapor cartridges if aerosolization occurs. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous chemical protocols. Emergency eye washes and safety showers must be accessible .

Q. Which spectroscopic techniques are optimal for initial structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Dissolve in deuterated chloroform (CDCl₃) and analyze chemical shifts (e.g., oxazole ring protons at δ 6.5–7.5 ppm; methyl groups at δ 2.1–2.5 ppm).

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1720 cm⁻¹ and C-Cl bonds at 750–550 cm⁻¹ .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Grow crystals via slow evaporation in a solvent like ethyl acetate. Collect diffraction data using a Mo/Kα source (λ = 0.71073 Å) at 100 K. Refine the structure with SHELXL (space group determination, thermal parameter adjustments) and visualize using ORTEP-3. Validate bond lengths/angles against Cambridge Structural Database norms .

Table 1 : Example X-ray Refinement Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Resolution range | 0.84–0.95 Å |

Q. How can conflicting NMR data for substituted oxazole derivatives be resolved?

- Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. For example, HSQC correlates ¹H shifts with adjacent ¹³C nuclei, clarifying substituent positions. Cross-validate with X-ray crystallography or mass spectrometry (HRMS) to confirm molecular connectivity .

Q. What strategies are used to evaluate the pharmacological potential of this compound?

- Methodological Answer : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). Chlorinated oxazoles often target bacterial enzymes (e.g., penicillin-binding proteins). Dose-response curves (IC₅₀ values) and molecular docking (PDB: 1MXD) can identify binding modes. Compare results with structurally related pharmacophores .

Q. How can computational modeling enhance crystallographic data interpretation?

Q. What structural modifications improve the compound’s bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer :

Modify the 2-chloro substituent to bromo or nitro groups to enhance electrophilicity. Introduce methyl groups at the 5-position to increase lipophilicity (logP). Test derivatives in antimicrobial assays (e.g., MIC against S. aureus). Correlate substituent effects with activity using Hansch analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.